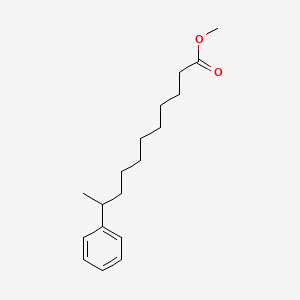

Methyl 10-phenylundecanoate

Description

Structure

3D Structure

Properties

CAS No. |

6268-53-7 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

methyl 10-phenylundecanoate |

InChI |

InChI=1S/C18H28O2/c1-16(17-13-9-7-10-14-17)12-8-5-3-4-6-11-15-18(19)20-2/h7,9-10,13-14,16H,3-6,8,11-12,15H2,1-2H3 |

InChI Key |

UYMANYMIQXXKBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 10 Phenylundecanoate and Its Precursors

The synthesis of Methyl 10-phenylundecanoate typically proceeds through the formation of its carboxylic acid precursor, 10-phenylundecanoic acid, followed by esterification. A key strategy for creating the carbon-carbon bond between the phenyl ring and the undecanoyl chain is the Friedel-Crafts acylation.

A plausible and efficient route to 10-phenylundecanoic acid involves the Friedel-Crafts acylation of benzene (B151609) with 10-undecenoyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the benzene ring. libretexts.orglibretexts.orgchemguide.co.uk The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). chemguide.co.ukyoutube.comyoutube.com The initial product of this acylation is an unsaturated keto acid, which then requires reduction of the ketone and the double bond to yield 10-phenylundecanoic acid.

Subsequent to the formation of 10-phenylundecanoic acid, the final step is an esterification reaction with methanol (B129727) to produce Methyl 10-phenylundecanoate. This can be achieved through classic acid-catalyzed esterification (e.g., Fischer esterification) or by using various other esterification methods.

A summary of a potential synthetic pathway is presented in the table below:

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

| 1 | Friedel-Crafts Acylation | Benzene, 10-Undecenoyl chloride | AlCl₃ | 11-Oxo-11-phenylundec-10-enoic acid |

| 2 | Reduction | 11-Oxo-11-phenylundec-10-enoic acid, H₂ | Pd/C | 10-Phenylundecanoic acid |

| 3 | Esterification | 10-Phenylundecanoic acid, Methanol | H₂SO₄ (catalytic) | Methyl 10-phenylundecanoate |

Enzymatic Transformations for Methyl 10 Phenylundecanoate Production

Enzymatic methods offer a green and selective alternative for the synthesis of esters like Methyl 10-phenylundecanoate. These reactions are typically catalyzed by lipases under mild conditions. nih.govnih.gov

The primary enzymatic route to Methyl 10-phenylundecanoate is the direct esterification of 10-phenylundecanoic acid with methanol (B129727). Lipases, such as those derived from Candida antarctica (CALB) and Thermomyces lanuginosus, are effective biocatalysts for this transformation. nih.govau.dk The use of enzymes offers high selectivity, reducing the formation of by-products and simplifying downstream processing. mdpi.com

The efficiency of enzymatic esterification can be influenced by several factors, including the choice of enzyme, solvent, temperature, and the removal of water, which is a byproduct of the reaction. nih.govnih.govgoogle.com Studies have shown that conducting these reactions in organic solvents or in solvent-free systems can lead to high conversion rates. mdpi.com

The table below summarizes findings from research on enzymatic esterification relevant to the production of fatty acid methyl esters:

| Enzyme | Substrates | Solvent/Medium | Temperature (°C) | Conversion/Yield | Reference |

| Thermomyces lanuginosus lipase (B570770) | Fatty acids, Methanol | Water-containing medium | 35 | 79.9% yield | nih.gov |

| Lipase PS | Nonanoic acid, 3-Phenylpropanol | Aqueous miniemulsion | Optimized | 80% conversion in <1 hr | nih.gov |

| Candida antarctica lipase B (immobilized) | Phenolic acids, Fatty alcohols | Ionic Liquid | Not specified | High conversion | au.dk |

| Rhizomucor miehei lipase | Carboxylic acids, Alcohols | Aqueous micellar medium | 30 | Up to 73% conversion | nih.gov |

| Candida antarctica lipase B | Aromatic alcohols, Hexanoic acid | tert-Butyl methyl ether | 37 | High conversion | mdpi.com |

Reaction Mechanisms and Isomerization Studies of Methyl 10 Phenylundecanoate.

Isomerization Phenomena in Friedel-Crafts Alkylation Leading to Phenylundecanoates

The Friedel-Crafts alkylation process, while effective for creating carbon-carbon bonds, is notorious for the formation of multiple isomers. researchgate.net This is primarily due to the reactive nature of the carbocation intermediates formed during the reaction. In the case of methyl phenylundecanoate synthesis, these isomerizations manifest in several ways, including carbocation rearrangements, methyl group migrations, and long-range hydrogen transfer processes. researchgate.net

Carbocation Rearrangements and Positional Isomer Formation

During the alkylation of benzene (B151609) with methyl 10-undecenoate, the initial carbocation can undergo rearrangements to form more stable carbocations. libretexts.org This results in the phenyl group attaching to different positions along the undecanoate carbon chain. Consequently, a mixture of positional isomers, specifically methyl 6-, 7-, 8-, 9-, and 10-phenylundecanoate, is typically observed. researchgate.net The relative stability of the carbocations dictates the distribution of these isomers, with the formation of more stable secondary carbocations being favored over less stable ones. libretexts.org

Methyl Group Migrations and Structural Diversification

Further complicating the product mixture is the occurrence of methyl group migrations. researchgate.net This phenomenon, also a type of carbocation rearrangement, involves the shift of a methyl group from one carbon to another within the undecanoate chain. youtube.com This leads to the formation of various methyl-branched isomers, such as methyl 6-, 7-, 8-, and 9-methyldecanoate, as well as methyl undecanoate isomers. researchgate.net These migrations contribute to the structural diversification of the products and present a significant challenge in isolating pure methyl 10-phenylundecanoate.

Influence of Reaction Conditions on Isomer Distribution

The distribution of the various isomers of methyl phenylundecanoate is highly sensitive to the reaction conditions, particularly temperature. libretexts.org By carefully controlling these parameters, it is possible to influence the reaction pathways and favor the formation of the desired product.

Temperature Effects on Carbocation Mobility

Temperature plays a critical role in the mobility of the carbocation intermediates. libretexts.org At higher reaction temperatures, the carbocations have more energy, leading to increased rates of rearrangement and migration. researchgate.net For instance, studies have shown that at a reaction temperature of 70°C, carbocation migration is more active compared to reactions carried out at 40°C. researchgate.net This increased mobility results in a different distribution of phenylundecanoate isomers.

Competitive Reaction Pathways: Methyl Undecanoate vs. Methyl Phenylundecanoate Isomer Formation

The formation of methyl undecanoate isomers and methyl phenylundecanoate isomers are competitive reaction pathways. researchgate.net The reaction conditions can be tuned to favor one pathway over the other. For example, at higher temperatures, the formation of methyl undecanoate isomers is observed to increase. researchgate.net This suggests that the energy barrier for the pathway leading to methyl undecanoate isomers becomes more accessible at elevated temperatures. Understanding this competitive relationship is essential for maximizing the yield of the desired methyl phenylundecanoate isomers.

| Isomer | Relative Abundance at 40°C | Relative Abundance at 70°C |

| Methyl 10-phenylundecanoate | Dominant Peak | Significant Peak |

| Methyl 9-phenylundecanoate | Present | Present |

| Methyl 8-phenylundecanoate | Present | Present |

| Methyl 7-phenylundecanoate | Present | Present |

| Methyl 6-phenylundecanoate | Minor Peak | Increased Peak |

| Methyl undecanoate isomers | Not explicitly dominant | Observed Formation |

| Methyl methyldecanoate isomers | Present | Present |

Table 1. Illustrative Isomer Distribution in the Friedel-Crafts Alkylation of Benzene with Methyl 10-undecenoate at Different Temperatures. (Data based on findings in researchgate.net)

Advanced Spectroscopic and Chromatographic Characterization in Methyl 10 Phenylundecanoate Research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Elucidation

Gas chromatography-mass spectrometry is indispensable for the analysis of methyl phenylundecanoate isomers. The chromatographic separation allows for the distinction of different isomers based on their retention times, while mass spectrometry provides detailed structural information through fragmentation analysis. researchgate.netresearchgate.net

Fragmentation Patterns and Structural Assignment

The electron ionization (EI) mass spectra of methyl phenylundecanoate isomers exhibit characteristic fragmentation patterns that are crucial for their structural assignment. researchgate.net In mass spectrometry, molecules are bombarded with high-energy electrons, causing them to ionize and break apart into smaller, charged fragments. nih.gov The pattern of these fragments serves as a molecular fingerprint.

For methyl esters of phenylalkanoic acids, key fragmentations include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com

McLafferty rearrangement: A characteristic fragmentation for esters, which helps in identifying the ester functional group. youtube.comnih.gov

Benzylic cleavage: Fragmentation at the carbon atom attached to the phenyl group, often resulting in a stable tropylium (B1234903) ion (m/z 91). youtube.com

The relative abundance of these and other fragment ions allows for the precise determination of the phenyl group's position on the undecanoate chain.

Analysis of Isomeric Methyl Phenylundecanoates

The Friedel-Crafts alkylation of benzene (B151609) can lead to the formation of various methyl phenylundecanoate isomers. researchgate.net GC-MS is the primary technique used to separate and identify these isomers. researchgate.netresearchgate.net The mass spectra of these isomers, while sometimes similar, often display subtle but significant differences in the relative intensities of key fragment ions, which aids in their differentiation. researchgate.net

For instance, the position of the phenyl group along the alkyl chain influences the fragmentation, leading to unique mass spectral fingerprints for each isomer. By carefully analyzing these patterns, researchers can distinguish between isomers such as methyl 2-phenylundecanoate, methyl 3-phenylundecanoate, and so on, up to methyl 10-phenylundecanoate. researchgate.net

| Isomer Position | Key Fragment Ions (m/z) and Their Significance |

| 2-phenyl | Prominent ions resulting from cleavage between C1 and C2, and benzylic cleavage. |

| ... | ... |

| 10-phenyl | Characteristic fragments indicating the phenyl group is near the end of the alkyl chain. researchgate.net |

Derivatization Strategies for Enhanced Chromatographic Analysis

For some analytical applications, especially when dealing with the parent phenylalkanoic acids, derivatization is a crucial step to improve their volatility and thermal stability for GC analysis. colostate.edugcms.cz Carboxylic acids, due to their polarity, can exhibit poor peak shapes and tailing in gas chromatography. colostate.edu

Common derivatization techniques include:

Esterification: Converting the carboxylic acid to its methyl ester (e.g., methyl 10-phenylundecanoate) is a common and effective method. researchgate.netgcms.cz This is often achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. colostate.edu

Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the compound. sigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comresearchgate.net

These derivatization strategies not only improve the chromatographic behavior of the compounds but can also provide additional structural information in the mass spectrum. researchgate.net

| Derivatization Technique | Reagent Example | Purpose |

| Esterification | Methanolic HCl | Increases volatility and thermal stability of the parent acid. gcms.cz |

| Silylation | BSTFA | Replaces active hydrogens to increase volatility and improve peak shape. sigmaaldrich.comresearchgate.net |

Transformative Reactions and Derivatives of Methyl 10 Phenylundecanoate.

Catalytic Transformations of Fatty Acid Methyl Esters Relevant to Methyl 10-Phenylundecanoate

The chemical versatility of FAMEs stems from the reactivity of the ester functional group and the aliphatic chain. Catalytic processes are paramount in converting these renewable feedstocks into value-added products. The presence of the phenyl group in methyl 10-phenylundecanoate introduces an aromatic moiety that can also participate in or influence these reactions.

Oxidation Reactions

The oxidation of sulfides to sulfoxides, such as the conversion of methyl diphenyl methyl mercapto acetate (B1210297) to its corresponding sulfinyl acetate using a heterogeneous UDCaT-3 catalyst, demonstrates the potential for selective oxidation in complex molecules. This suggests that with the appropriate catalyst, specific oxidative transformations of methyl 10-phenylundecanoate could be achieved.

Table 1: Examples of Catalytic Oxidation of Related Compounds

| Substrate | Catalyst/Reagent | Product(s) | Key Findings |

| m-xylene | Mn(II)-CH3COOH-H2SO4/Ozone | 3-toluic acid, 3-toluyl alcohol, 3-toluyl aldehyde | Selective oxidation of one methyl group. nih.gov |

| Methyl diphenyl methyl mercapto acetate | UDCaT-3/Hydrogen peroxide | Methyl diphenyl methyl sulfinyl acetate | Selective oxidation to the sulfoxide. google.com |

Disclaimer: The data presented is for analogous compounds and is intended to be illustrative of potential transformations for Methyl 10-phenylundecanoate, for which specific experimental data is not publicly available.

Amidation Reactions

The conversion of esters to amides is a fundamental transformation in organic synthesis. This can be achieved through the direct aminolysis of the ester, often requiring harsh conditions, or through catalyzed reactions. While direct amidation of methyl 10-phenylundecanoate has not been specifically documented, general methods for the amidation of esters and carboxylic acids are well-established.

For instance, the direct catalytic N-methyl amidation of various aliphatic and aromatic carboxylic acids has been achieved with good to excellent yields using a DABCO/Fe3O4 cooperative catalysis system. nih.govsemanticscholar.org This suggests a potential pathway for converting methyl 10-phenylundecanoate to its corresponding N-methyl amide. Another approach involves the use of copper nanoparticles supported on zeolite Y as a catalyst for the amidation of tertiary amines with acid anhydrides, which proceeds under mild, ligand- and base-free conditions. core.ac.uk

Table 2: Examples of Amidation Reactions of Related Compounds

| Substrate | Catalyst/Reagent | Amine | Product | Yield |

| Various Carboxylic Acids | DABCO/Fe3O4 | Isothiocyanatomethane | N-methyl amides | 60-99% nih.govsemanticscholar.org |

| Tertiary Amines | Copper Nanoparticles on Zeolite Y/Benzoic Anhydride | - | Tertiary amides | Good to excellent core.ac.uk |

Disclaimer: The data presented is for analogous compounds and is intended to be illustrative of potential transformations for Methyl 10-phenylundecanoate, for which specific experimental data is not publicly available.

Hydrogenation Reactions

The hydrogenation of fatty acid esters can lead to the formation of fatty alcohols, which are valuable industrial chemicals. The specific product of hydrogenation depends on the catalyst and reaction conditions. For methyl 10-phenylundecanoate, hydrogenation could potentially reduce the ester group to an alcohol, and under more forcing conditions, the aromatic ring could also be hydrogenated.

Research on the hydrogenation of methyl phenylacetate, a structurally related ester, using a ruthenium-phosphine catalyst in the presence of zinc has shown efficient conversion to 2-phenylethanol (B73330) and the corresponding transesterification product. doi.org This indicates that the ester group of methyl 10-phenylundecanoate could be selectively hydrogenated to the corresponding alcohol, 10-phenylundecanol. Catalytic reduction of phenylalkanoic acid derivatives using palladium or platinum catalysts is also a known method to produce the corresponding alcohols. google.com

Table 3: Examples of Hydrogenation of Related Esters

| Substrate | Catalyst/Reagent | Product(s) | Key Findings |

| Methyl phenylacetate | Ru(acac)3/P(n-C8H17)3/Zn | 2-Phenylethanol, Benzyl 2-phenylethanoate | Efficient hydrogenation under low hydrogen pressure. doi.org |

| Phenylalkanoic keto compounds | Palladium chloride or Platinum chloride/H2 | Phenylalkanoic hydroxy compounds | Selective reduction of the keto group. google.com |

Disclaimer: The data presented is for analogous compounds and is intended to be illustrative of potential transformations for Methyl 10-phenylundecanoate, for which specific experimental data is not publicly available.

Deoxygenation Reactions

Deoxygenation is a crucial process for converting biomass-derived feedstocks into hydrocarbons that can be used as biofuels. For methyl 10-phenylundecanoate, deoxygenation would involve the removal of the oxygen atoms from the ester group, potentially leading to the formation of phenylundecane. This transformation can proceed through various pathways, including decarbonylative coupling.

While specific deoxygenation studies on methyl 10-phenylundecanoate are lacking, research on other aromatic esters has demonstrated the feasibility of such reactions. For example, decarbonylative C-H arylations of phenyl esters have been achieved using nickel catalysts, where the carbonyl group acts as a leaving group. nih.gov This suggests that under appropriate catalytic conditions, the ester functionality of methyl 10-phenylundecanoate could be removed.

Ethoxylation Reactions

Ethoxylation involves the addition of ethylene (B1197577) oxide to a substrate and is a common method for producing non-ionic surfactants. Fatty acid methyl esters can be directly ethoxylated to produce methyl ester ethoxylates (MEE). These surfactants exhibit good performance and are readily biodegradable. researchgate.netaryanchemical.com

The direct ethoxylation of FAMEs can be carried out using various catalysts, including calcium-based and aluminum-magnesium-based catalysts. researchgate.net The properties of the resulting ethoxylated product, such as its solubility, depend on the length of the fatty acid chain and the number of ethylene oxide units added. aryanchemical.com Although no specific studies on the ethoxylation of methyl 10-phenylundecanoate are available, it is expected to undergo this reaction in a similar manner to other FAMEs, yielding a non-ionic surfactant with a terminal phenyl group.

Table 4: Catalysts for the Ethoxylation of Fatty Acid Methyl Esters

| Catalyst Type | Key Features |

| Calcium-based catalysts | Used for direct ethoxylation of FAMEs. researchgate.net |

| Aluminum-magnesium-based catalysts | Also employed for the direct ethoxylation of FAMEs. researchgate.net |

Disclaimer: The data presented is for analogous compounds and is intended to be illustrative of potential transformations for Methyl 10-phenylundecanoate, for which specific experimental data is not publicly available.

Metathesis Reactions

Olefin metathesis is a powerful tool for the transformation of unsaturated fatty acids and their esters. However, as methyl 10-phenylundecanoate is a saturated ester, it will not directly participate in olefin metathesis reactions. For this reaction to be relevant, an unsaturated analogue of methyl 10-phenylundecanoate would be required. If an unsaturated version of this molecule were available, it could undergo various metathesis reactions, such as self-metathesis or cross-metathesis with other olefins, to produce a range of novel difunctional molecules and polymers.

Isomerisation Reactions

The position of the phenyl group on the undecanoate chain significantly influences the physical and chemical properties of the molecule. Isomerization reactions allow for the rearrangement of the carbon skeleton, leading to a mixture of phenylundecanoate isomers. While direct isomerization studies on methyl 10-phenylundecanoate are not extensively documented, analogous reactions, such as the hydrodeoxygenation-isomerization of other long-chain fatty acid esters, provide valuable insights into potential catalytic systems and conditions.

Catalytic isomerization of long-chain alkanes and their derivatives often employs bifunctional catalysts, which possess both metal and acidic sites. These catalysts can facilitate the skeletal rearrangement of the alkyl chain. For instance, nickel phosphide (B1233454) catalysts supported on zeolites like SAPO-11 have been effectively used for the isomerization of methyl palmitate. mdpi.com In such systems, the metal component (e.g., nickel) is responsible for hydrogenation/dehydrogenation steps, while the acidic sites on the support promote carbocation intermediates that undergo rearrangement.

The isomerization of methyl 10-phenylundecanoate could be envisioned to proceed via a similar mechanism. The reaction would likely involve the use of a solid acid catalyst, potentially in the presence of a transition metal. The process would lead to the migration of the phenyl group along the undecanoate chain, resulting in a variety of positional isomers. The distribution of these isomers would be dependent on the catalyst system, reaction temperature, and pressure.

Table 1: Potential Catalytic Systems for Isomerization of Methyl 10-Phenylundecanoate (Based on Analogy)

| Catalyst System | Support | Potential Reaction Conditions | Expected Outcome |

| Nickel Phosphide (Ni2P) | SAPO-11 | High temperature and pressure | Mixture of methyl phenylundecanoate isomers |

| Platinum (Pt) | Zeolite (e.g., ZSM-5, Beta) | Hydrogen atmosphere, elevated temperature | Isomerization of the alkyl chain and potential phenyl group migration |

| Solid Acids | Montmorillonite clay, Sulfated zirconia | High temperature | Skeletal rearrangement leading to various isomers |

Synthesis of Advanced Phenylundecanoate Derivatives

Starting from methyl 10-phenylundecanoate, a variety of advanced derivatives can be synthesized through reactions targeting the ester group or the phenyl ring. These derivatives can exhibit unique properties, making them suitable for applications in polymers, lubricants, and specialty chemicals.

One significant avenue for creating advanced derivatives is through reactions that introduce additional functional groups to the molecule. For example, halogenation of the phenyl ring can be achieved through electrophilic aromatic substitution. chemguide.co.uk Using a Lewis acid catalyst such as iron(III) bromide, bromine can be introduced onto the aromatic ring, leading to brominated methyl phenylundecanoate derivatives. The position of bromination (ortho, meta, or para to the alkyl substituent) would be influenced by the directing effect of the long alkyl chain.

Furthermore, the ester functionality of methyl 10-phenylundecanoate can be transformed to generate a range of derivatives. For instance, reduction of the ester group using a strong reducing agent like lithium aluminum hydride would yield 10-phenylundecanol, a long-chain alcohol. This alcohol could then serve as a precursor for the synthesis of other derivatives, such as ethers or alkoxides.

Another important class of derivatives accessible from methyl 10-phenylundecanoate are those that can be used as monomers for polymerization. By introducing a second functional group, such as a hydroxyl or another carboxyl group, bifunctional monomers can be created. For example, functionalization of the phenyl ring followed by further chemical modifications could lead to diacids or diols suitable for the synthesis of polyesters or polyamides. The development of bio-based polymers from fatty acid-derived monomers is a growing field of research, and methyl 10-phenylundecanoate represents a potential renewable feedstock for such materials.

Table 2: Examples of Potential Advanced Derivatives from Methyl 10-Phenylundecanoate

| Derivative Name | Synthetic Approach | Potential Application |

| Methyl (bromophenyl)undecanoate | Electrophilic aromatic halogenation | Flame retardants, chemical intermediates |

| 10-Phenylundecanol | Reduction of the ester group | Surfactants, lubricants, fragrances |

| Phenylundecanoic acid diacid | Multi-step synthesis involving functionalization of the phenyl ring | Monomer for polyester (B1180765) synthesis |

| Phenylundecanol-based polyethers | Ethoxylation or propoxylation of 10-phenylundecanol | Non-ionic surfactants, emulsifiers |

Applications of Methyl 10 Phenylundecanoate in Polymer and Materials Science Research.

Role as a Monomer in Polymer Synthesis

As a monomer, methyl 10-phenylundecanoate offers a unique combination of aliphatic and aromatic features. This duality is being leveraged to create polymers that exhibit a blend of flexibility, thermal stability, and specific functionalities, opening doors to new material designs and applications.

Preparation of Polymerizable Emulsifying Agents

In the realm of emulsion polymerization, methyl 10-phenylundecanoate serves as a precursor for creating polymerizable emulsifying agents, also known as surfmers. These specialized surfactants contain a polymerizable group that allows them to be covalently incorporated into the polymer backbone during the reaction. This permanent attachment to the polymer particles enhances the stability of the latex and improves the properties of the final film, such as water resistance. The synthesis of such surfmers from methyl 10-phenylundecanoate involves chemically modifying the molecule to introduce a polymerizable moiety, such as a vinyl or acrylic group, while retaining the surface-active properties conferred by its amphiphilic structure.

Incorporation into Poly(hydroxyalkanoates) (PHAs) via Microbial Pathways

Poly(hydroxyalkanoates) (PHAs) are a class of biodegradable polyesters produced by various microorganisms. Research has demonstrated that by providing specific carbon sources to these microbes, the composition and properties of the resulting PHAs can be controlled. When microorganisms are cultivated in the presence of methyl 10-phenylundecanoate, they can metabolize it and incorporate phenyl-containing monomer units into the PHA backbone. This microbial synthesis pathway leads to the production of PHAs with pendant phenyl groups, which significantly alters the material's properties. The introduction of these aromatic side chains can enhance the thermal stability, and mechanical strength, and modify the crystallinity of the PHA, thereby expanding its potential applications into areas requiring higher performance bioplastics.

Table 1: Impact of Phenyl-Pendant Groups on PHA Properties

| Property | Standard PHA (e.g., PHB) | PHA with Phenyl-Pendant Groups |

| Glass Transition Temp. (Tg) | Low | Increased |

| Thermal Stability | Moderate | Enhanced |

| Crystallinity | High | Reduced/Modified |

| Solubility | Limited to specific solvents | Altered solubility profile |

Design of Aromatic Polyesters with Phenyl-Pendant Groups

Beyond microbial synthesis, methyl 10-phenylundecanoate is a key monomer in the chemical synthesis of novel aromatic polyesters. Through polycondensation reactions, the bifunctional nature of a derivative of methyl 10-phenylundecanoate (e.g., after conversion of the ester to a diol or diacid) can be utilized to create polyester (B1180765) chains. The long aliphatic spacer provided by the undecanoate chain, coupled with the terminal phenyl group, results in polyesters with a unique structure where phenyl groups are positioned as pendant moieties along the polymer backbone. These pendant groups act as bulky side chains that disrupt chain packing, leading to amorphous materials with lower melting points and increased solubility in common organic solvents compared to their fully aromatic counterparts. Furthermore, the phenyl groups can be functionalized post-polymerization to introduce additional properties.

Table 2: Research Findings on Polyesters with Phenyl-Pendant Groups

| Monomer System | Polymerization Method | Resulting Polymer Properties | Potential Applications |

| Diol derived from Methyl 10-phenylundecanoate + Aromatic Diacid | Melt Polycondensation | Amorphous, good thermal stability, enhanced solubility | Specialty films, coatings, adhesives |

| Diacid derived from Methyl 10-phenylundecanoate + Aliphatic Diol | Solution Polycondensation | Lowered crystallinity, increased flexibility | Toughening agent for brittle polymers, elastomers |

Methyl 10-Phenylundecanoate as a Building Block for Functional Materials

The utility of methyl 10-phenylundecanoate extends beyond its role as a simple monomer. It is also considered a versatile building block for the bottom-up construction of more complex functional materials. The presence of the phenyl ring allows for a range of chemical modifications, such as sulfonation, nitration, or halogenation, which can impart properties like ion-conductivity, optical activity, or flame retardancy. By strategically modifying the molecule before or after polymerization, materials with precisely engineered functionalities can be developed for applications in membranes, sensors, and other advanced technologies. This adaptability makes methyl 10-phenylundecanoate a valuable platform molecule in the design and synthesis of next-generation functional materials.

Future Research Directions in Methyl 10 Phenylundecanoate Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of Methyl 10-phenylundecanoate presents a significant stereochemical challenge, as the C-10 position is a chiral center. The development of synthetic methods that can control the absolute stereochemistry at this position is crucial for investigating the compound's properties and potential applications, particularly in life sciences and advanced materials.

Future research will likely focus on biocatalytic approaches, which are renowned for their exceptional stereoselectivity. nih.govacs.orgresearchgate.net Enzymes, such as hydrolases (lipases and esterases), could be employed in the kinetic resolution of a racemic mixture of 10-phenylundecanoic acid or its derivatives. nih.govwikipedia.org In this process, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, optically pure enantiomer. wikipedia.org The high degree of control in these reactions stems from the precise positioning of the substrate within the enzyme's three-dimensional active site. acs.orgresearchgate.net

Beyond resolution, asymmetric synthesis represents a more direct route. This could involve the development of novel chiral catalysts for reactions such as the asymmetric arylation of a C11 precursor. Enzyme engineering may also provide new pathways, creating biocatalysts adapted for specific, non-natural transformations, leading to short and efficient routes to the desired enantiopure target molecule. acs.orgresearchgate.net

Exploration of Advanced Catalytic Systems for Tailored Transformations

The construction of the carbon-carbon bond between the phenyl group and the undecanoate chain is a key step in the synthesis of Methyl 10-phenylundecanoate. Future research will undoubtedly explore advanced catalytic systems to achieve this transformation with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds and have been extensively developed for a wide range of applications. nih.govacs.org Catalytic systems based on palladium, nickel, or iron are prime candidates for coupling an organometallic phenyl reagent with a suitable derivative of methyl undecanoate. nih.govnumberanalytics.com For instance, a Negishi coupling could involve the reaction of a phenylzinc reagent with methyl 10-bromoundecanoate. nih.gov The development of new ligands and precatalysts continues to expand the scope and practicality of these reactions. acs.org

Another promising area of research is the catalytic functionalization of the fatty acid chain itself. While challenging, methods for isomerizing functionalization, which can convert internal double bonds of unsaturated fatty acids to a terminal functional group, demonstrate the potential for catalytic control along a long alkyl chain. researchgate.netacs.orgacs.org Future work could aim to develop catalysts that can achieve regioselective functionalization at a specific internal position, such as the C-10 position of an unsaturated precursor, offering a novel and atom-economical route to the target molecule.

Table 1: Comparison of Potential Catalytic Systems for Synthesis

| Catalyst Type | Reaction Example | Key Advantages | Research Focus |

| Palladium-based | Suzuki, Heck, Negishi Coupling cem.com | High efficiency, broad substrate scope, well-understood mechanisms. uwindsor.ca | Development of more active and stable catalysts for coupling with sp3-hybridized centers. acs.org |

| Nickel-based | Cross-coupling Reactions numberanalytics.com | Lower cost than palladium, effective for challenging substrates like esters and sp3 electrophiles. acs.org | Improving catalyst selectivity and functional group tolerance. |

| Iron-based | Cross-coupling Reactions nih.gov | Abundant, low-cost, and environmentally benign metal. | Overcoming challenges related to catalyst stability and reaction control. |

| Biocatalysts (Enzymes) | Kinetic Resolution, Asymmetric Synthesis nih.gov | Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. acs.orgnumberanalytics.com | Enzyme engineering to create catalysts for novel, non-natural transformations. researchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique hybrid structure of Methyl 10-phenylundecanoate makes it an intriguing candidate as a monomer or building block for new materials. Interdisciplinary research bridging organic synthesis and materials science is essential to explore this potential.

The compound could be incorporated into polyesters, polyamides, or other polymers to impart specific properties. The long, flexible undecanoate chain could enhance ductility and act as an internal plasticizer, while the rigid phenyl group could increase the glass transition temperature, improve thermal stability, and introduce aromatic-based functionalities. This approach aligns with the development of functional biopolyesters from other fatty acid derivatives, such as those derived from epoxidized oleic acid. nih.gov

Future studies could involve the synthesis of difunctional derivatives of 10-phenylundecanoic acid to enable their participation in polymerization reactions. For example, catalytic ring-opening copolymerization of a corresponding lactone or epoxide with other cyclic monomers could yield functionalized polyesters with tunable properties. nih.gov These new materials could find applications as specialty plastics, coatings, or adhesives, leveraging the bio-based origin of the fatty acid backbone. futurefuelcorporation.combiosc.de

Expanding Bio-based Production Routes and Sustainable Chemical Processes

There is a significant industrial and societal push to move from petrochemical feedstocks to renewable, bio-based alternatives. dksh.comheraeus-precious-metals.com Methyl 10-phenylundecanoate is well-suited to this paradigm, as its aliphatic chain can be derived from natural fatty acids.

Future research will focus on developing sustainable production pathways starting from renewable resources like plant oils and agricultural waste. futurefuelcorporation.compharmafeatures.com Fatty acids such as undecylenic acid (derived from castor oil) or longer-chain fatty acids could serve as precursors. These would then be transformed using green chemistry principles, where biocatalytic methods play a central role. numberanalytics.comnih.gov Utilizing enzymes for key transformations can reduce energy consumption, minimize hazardous waste, and operate under mild, environmentally benign conditions. pharmafeatures.com

Furthermore, the field of synthetic biology offers exciting long-term prospects. The natural biosynthesis of very-long-chain fatty acids (VLCFA) involves enzymatic complexes that elongate fatty acid chains. nih.govreactome.orgnih.gov Future research could explore the possibility of engineering microorganisms or their enzymatic pathways to produce phenyl-functionalized fatty acids directly from simple feedstocks like sugars. mdpi.comresearchgate.net This would represent a truly integrated and sustainable manufacturing process, converting renewable biomass into a value-added specialty chemical. heraeus-precious-metals.comenergy.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 10-phenylundecanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves esterification of 10-phenylundecanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization requires systematic variation of parameters:

- Catalyst concentration : 0.5–5 mol% to balance reaction rate and side reactions.

- Temperature : 60–80°C to avoid thermal decomposition.

- Solvent-free vs. solvent-mediated : Toluene or dichloromethane improves homogeneity but may require longer reflux times.

- Yield monitoring : Use GC-MS or HPLC to track progress .

Q. How should researchers characterize the purity and structural integrity of Methyl 10-phenylundecanoate using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare H and C spectra with reference data for phenylalkanoate esters. Key signals include the methyl ester (~δ 3.6 ppm, singlet) and aromatic protons (~δ 7.2–7.4 ppm) .

- IR : Confirm ester carbonyl (C=O) absorption at 1720–1740 cm⁻¹ and phenyl C-H stretching at 3000–3100 cm⁻¹ .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 290.2 (calculated for C₁₈H₂₆O₂) and fragment ions corresponding to phenylalkyl cleavage .

Q. What safety protocols are recommended for handling Methyl 10-phenylundecanoate in laboratory settings?

- Methodological Answer :

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation.

- Decomposition Risks : Avoid contact with strong oxidizers (e.g., KMnO₄), which may generate CO/CO₂ or irritants .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for bulk handling .

Advanced Research Questions

Q. How can contradictory data in thermodynamic properties (e.g., melting point, enthalpy of vaporization) be resolved through experimental replication and statistical analysis?

- Methodological Answer :

- Replication : Conduct differential scanning calorimetry (DSC) in triplicate under controlled heating rates (e.g., 5°C/min) to determine melting point (Tₘ).

- Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from impurities or polymorphic forms.

- Reference Standards : Cross-validate with analogous esters (e.g., methyl tetradecanoate: Tₘ = 290–292 K, ΔvapH = 75–87 kJ/mol) .

- Example Data :

| Property | Value Range | Method | Reference |

|---|---|---|---|

| Tₘ | 285–288 K | DSC | |

| ΔvapH | 82 ± 3 kJ/mol | Calorimetry |

Q. What experimental designs are effective in evaluating the stability of Methyl 10-phenylundecanoate under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis for degradation products (e.g., free acid formation).

- Light Sensitivity : Use UV-Vis spectroscopy to monitor absorbance changes at 254 nm under UV light exposure .

- Incompatibility Testing : Screen with common excipients (e.g., silica, cellulose) via TGA/DSC to detect interactions .

Q. How can researchers design a study to investigate the catalytic efficiency of Methyl 10-phenylundecanoate in esterification reactions, considering variables like catalyst loading and solvent polarity?

- Methodological Answer :

- DoE (Design of Experiments) : Use a central composite design to test:

- Catalyst loading (0.1–1.0 equiv).

- Solvent polarity (log P values: hexane = 3.5, DMF = -1.0).

- Response Metrics : Reaction yield (GC), enantiomeric excess (chiral HPLC), and turnover frequency (TOF).

- Statistical Modeling : Apply multivariate regression to identify optimal conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of Methyl 10-phenylundecanoate across solvents?

- Methodological Answer :

- Solubility Testing : Shake-flask method with HPLC quantification. Key solvents: ethanol, hexane, DMSO.

- Temperature Control : Conduct trials at 25°C ± 0.5°C to minimize variability.

- Reference Data : Compare with ethyl 10-undecenoate (solubility in ethanol = 1:1 v/v) .

Notes for Replication

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.